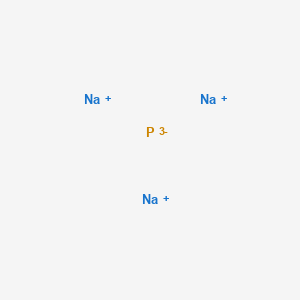
Sodium phosphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium phosphide appears as a red solid.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Sodium phosphide crystallizes in a hexagonal structure, often referred to as the sodium arsenide structure. It contains highly reactive phosphide anions, making it useful in various chemical reactions. The compound is insoluble in solvents but reacts vigorously with acids to form phosphine gas, which poses significant safety hazards due to its toxicity and flammability .
Applications in Energy Storage
2.1 Sodium-Ion Batteries (SIBs)
This compound has gained attention as a potential anode material for sodium-ion batteries due to its favorable electrochemical properties. Research indicates that metal phosphides, including this compound, exhibit low redox potentials and high theoretical capacities, making them suitable for high-performance energy storage devices .
Case Study: Performance of this compound in SIBs
- Study Title: Metal Phosphide Anodes in Sodium-Ion Batteries: Latest Applications and Progress
- Findings: this compound demonstrates significant potential as an anode material, although challenges such as volume expansion during cycling need to be addressed through innovative synthesis strategies .
| Property | Value |
|---|---|
| Theoretical Capacity | High |
| Redox Potential | Low |
| Challenges | Volume Expansion |
Catalytic Applications
This compound serves as a catalyst in various chemical reactions, particularly in polymer production. It is often used alongside zinc phosphide and aluminum phosphide to enhance catalytic efficiency.
Case Study: Catalytic Efficiency
- Study Title: Sodium Phosphides as Efficient and Sustainable Catalysts
- Findings: Sodium phosphides have been shown to facilitate hydrophosphination reactions effectively, demonstrating their utility in synthetic organic chemistry .
| Reaction Type | Catalyst Used | Efficiency |
|---|---|---|
| Hydrophosphination | This compound | High |
| Polymerization | Ternary Catalyst System | Enhanced Performance |
Industrial Applications
This compound is utilized in the production of semiconductors and laser diodes due to its electronic properties. It acts as a precursor for indium phosphide when reacted with indium(III) chloride, which is critical for the fabrication of optoelectronic devices .
Industrial Use Case: Semiconductor Production
- Process Description: this compound reacts with indium salts to produce indium phosphide (InP), essential for high-frequency applications.
| Application | Material Produced |
|---|---|
| Semiconductor Fabrication | Indium Phosphide (InP) |
Safety Considerations
The handling of this compound requires strict safety protocols due to its hazardous nature. Hydrolysis of this compound releases toxic phosphine gas, which can lead to fires and other safety incidents. Consequently, transportation regulations are stringent, prohibiting its movement on aircraft or trains without special precautions .
Analyse Chemischer Reaktionen
Reaction with Water
Sodium phosphide reacts readily with water, leading to the production of phosphine (PH3), a highly toxic gas . This reaction is a hydrolysis process that is exothermic, often resulting in fires due to the heat generated .
Na3P+3H2O→PH3+3NaOH
Due to the hazardous nature of this reaction, involving both flammable and toxic products, the transportation of Na3P is heavily restricted .
Reaction with Acids
This compound reacts with acids to produce phosphine gas . This reaction is similar to its reaction with water, where the phosphide ion (P3-) is protonated to form phosphine . For example, the reaction with hydrochloric acid (HCl) can be represented as:
Na3P+3HCl→PH3+3NaCl
The production of phosphine gas makes this reaction hazardous, necessitating careful handling and appropriate safety measures .
Reaction with Electrophiles
This compound is a source of the phosphide anion, which is highly reactive towards electrophiles (E+). The general reaction with electrophiles can be represented as follows :
Na3P+3E+→E3P+3Na+
Examples of such reactions include the formation of trimethylsilyl phosphine :
Na3P+3Me3SiCl→(Me3Si)3P+3NaCl
The trimethylsilyl derivative is volatile and soluble, serving as a soluble equivalent to the "P3−" .
Reaction with Chlorosilanes
Trithis compound (Na3P) can react with chlorosilanes, leading to the formation of silyl- and cyano-substituted phosphanide species . These reactions provide a method for derivatizing phosphides into more complex structures. For instance, the reaction with trichlorosilane (SiCl4) yields a bis(trichlorosilyl)phosphanide :
Na3P+2SiCl4→Na[P SiCl3)2]+2NaCl
The reaction can be accelerated using catalysts such as nBu4NBr or Ph4PBr and sonication .
Other Reactions
Precautions
This compound is highly dangerous because it releases toxic phosphine upon hydrolysis . The material is insoluble in most solvents but reacts as a slurry with acids and related electrophiles to give derivatives . The United States Department of Transportation (USDOT) prohibits the transportation of Na3P on aircraft and trains due to potential fire and toxic hazards .
Eigenschaften
CAS-Nummer |
12058-85-4 |
|---|---|
Molekularformel |
Na3P |
Molekulargewicht |
99.94307 g/mol |
IUPAC-Name |
trisodium;phosphorus(3-) |
InChI |
InChI=1S/3Na.P/q3*+1;-3 |
InChI-Schlüssel |
FHHBFSHDCCEUKM-UHFFFAOYSA-N |
SMILES |
[Na+].[Na+].[Na+].[P-3] |
Kanonische SMILES |
[Na+].[Na+].[Na+].[P-3] |
Color/Form |
Red solid Gray hexagonal crystals |
Dichte |
1.74 g/cu cm |
melting_point |
650 °C |
Key on ui other cas no. |
12058-85-4 |
Physikalische Beschreibung |
Sodium phosphide appears as a red solid. |
Löslichkeit |
Reacts with wate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















